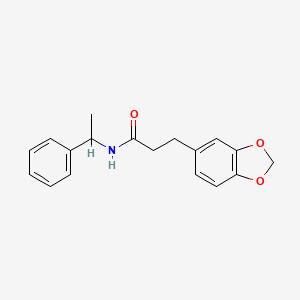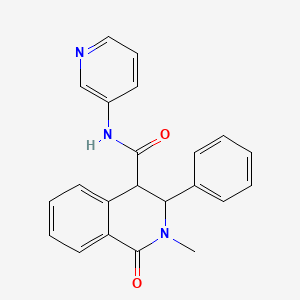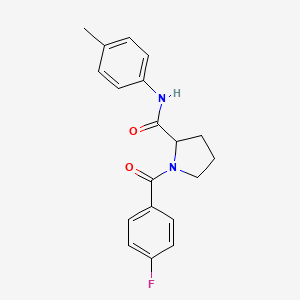![molecular formula C21H26N2O2 B6116632 (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6116632.png)
(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as IPP or IPPM, is a chemical compound that has been the subject of scientific research in recent years. IPPM is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a critical role in various physiological processes.
作用機序
(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. PKC is a key regulator of various signaling pathways involved in cell proliferation, differentiation, and apoptosis. The inhibition of PKC by (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM leads to the activation of pro-apoptotic signaling pathways and the suppression of anti-apoptotic signaling pathways, resulting in the induction of apoptosis in cancer cells. In addition, the inhibition of PKC by (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM leads to the activation of the insulin signaling pathway, resulting in improved glucose uptake and insulin sensitivity in diabetic animals. Furthermore, the inhibition of PKC by (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM leads to the suppression of amyloid-beta peptide aggregation, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM depend on the specific cell type and tissue studied. In cancer cells, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM induces apoptosis through the activation of pro-apoptotic signaling pathways, such as the c-Jun N-terminal kinase pathway. In diabetic animals, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM improves glucose uptake and insulin sensitivity through the activation of the insulin signaling pathway. In Alzheimer's disease, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM suppresses amyloid-beta peptide aggregation through the inhibition of PKC. In addition, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM has been shown to have anti-inflammatory and anti-angiogenic effects in various disease models.
実験室実験の利点と制限
One advantage of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM is its high selectivity for PKC, which allows for the specific inhibition of PKC without affecting other signaling pathways. Another advantage of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM is its potent inhibitory activity, which allows for the use of lower concentrations of the compound in experiments. However, one limitation of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM is its poor solubility in aqueous solutions, which can limit its use in certain experimental setups. In addition, the high potency of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM can also lead to off-target effects, which need to be carefully monitored in experiments.
将来の方向性
For research on (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in clinical trials. In addition, the potential use of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM in combination with other anti-cancer, anti-diabetic, or anti-Alzheimer's disease agents should be explored. Furthermore, the role of PKC in other disease states, such as cardiovascular disease and neurodegenerative diseases, should be investigated to determine the potential therapeutic applications of (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM in these conditions.
合成法
(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM can be synthesized through a multi-step process involving the condensation of 3-pyridinemethanol with 3-isopropoxybenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the resulting alcohol with piperidine and methanesulfonyl chloride. The purity of the synthesized (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM can be determined through various analytical techniques, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. The inhibition of PKC by (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. In addition, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM has been found to improve glucose uptake and insulin sensitivity in animal models of diabetes, suggesting its potential as a novel anti-diabetic agent. Furthermore, (3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanoneM has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, indicating its potential as a disease-modifying agent for Alzheimer's disease.
特性
IUPAC Name |
(3-propan-2-yloxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)25-20-9-3-7-18(12-20)21(24)19-8-5-11-23(15-19)14-17-6-4-10-22-13-17/h3-4,6-7,9-10,12-13,16,19H,5,8,11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXPQRAMEFKBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B6116572.png)


![2-[4-(3-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6116586.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6116593.png)
![1-(3-methoxybenzyl)-6-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6116602.png)
![2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6116610.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6116617.png)
![5-[(isopropyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6116626.png)
![N-({1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B6116637.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6116638.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B6116661.png)
![2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide](/img/structure/B6116663.png)
